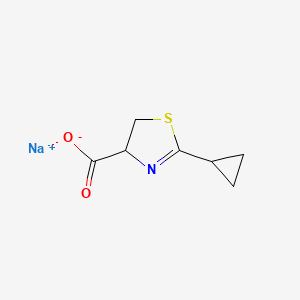![molecular formula C8H12ClN3O B15299616 N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride](/img/structure/B15299616.png)
N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride typically involves the reaction of guanidine with a 3-hydroxybenzyl halide under basic conditions . The reaction proceeds through nucleophilic substitution, where the guanidine attacks the benzyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The guanidine moiety can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while reduction of the guanidine moiety would yield amines .
Aplicaciones Científicas De Investigación
N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . This makes it useful in the study of neuroprotective agents and potential therapeutic interventions.
Comparación Con Compuestos Similares
Similar Compounds
Guanidine: A strong organic base used in the treatment of muscle weakness and fatigue.
N-[(3-hydroxyphenyl)methyl]guanidine: The base form of the hydrochloride salt.
Uniqueness
N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride is unique due to its specific molecular structure, which allows it to interact with a variety of molecular targets and pathways. This makes it a versatile compound in scientific research, with applications ranging from organic synthesis to neuroprotection.
Propiedades
Fórmula molecular |
C8H12ClN3O |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
2-[(3-hydroxyphenyl)methyl]guanidine;hydrochloride |
InChI |
InChI=1S/C8H11N3O.ClH/c9-8(10)11-5-6-2-1-3-7(12)4-6;/h1-4,12H,5H2,(H4,9,10,11);1H |
Clave InChI |
IXVKXCNVJBCVQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)CN=C(N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


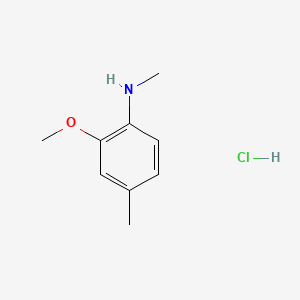


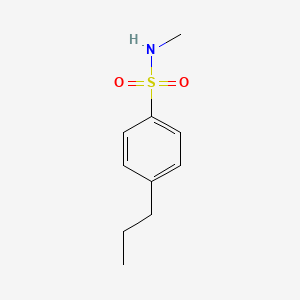
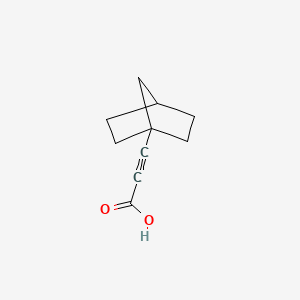
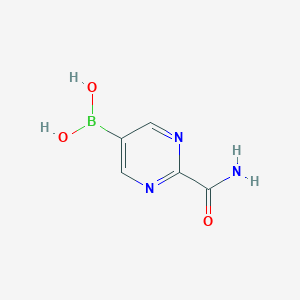
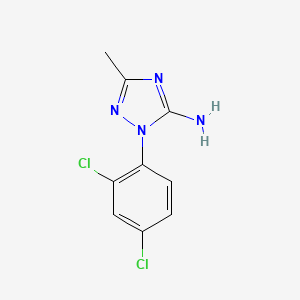
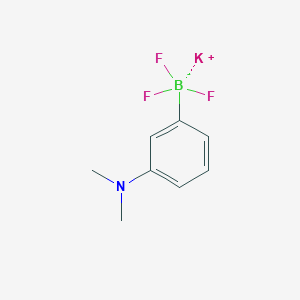

![(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B15299614.png)
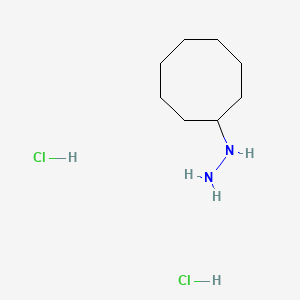
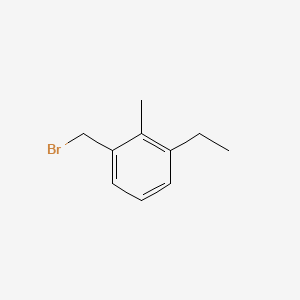
![Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B15299634.png)
